3-nonyl-1H-benzimidazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

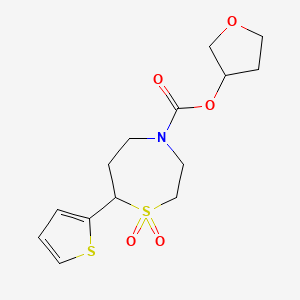

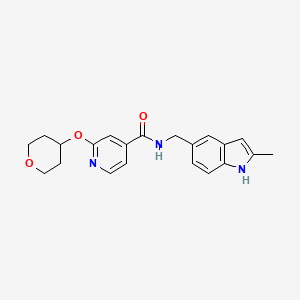

“3-nonyl-1H-benzimidazol-2-one” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The crystal structure of “3-nonyl-1H-benzimidazol-2-one” is built up from two fused six- and five-membered rings linked to C9H19 chains .

Synthesis Analysis

The synthesis of benzimidazole derivatives like “3-nonyl-1H-benzimidazol-2-one” often involves the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .

Molecular Structure Analysis

The fused-ring system of “3-nonyl-1H-benzimidazol-2-one” is essentially planar . The chain is nearly perpendicular to this plane .

Chemical Reactions Analysis

Benzimidazole, the core structure in “3-nonyl-1H-benzimidazol-2-one”, is a base . It can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

Benzimidazole compounds have been synthesized for various biological applications, including their interaction with DNA and cytotoxic effects against cancer cell lines. For instance, a series of new benzimidazole-containing compounds demonstrated substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines. These compounds bind DNA through an intercalative mode, indicating potential applications in cancer therapy (Paul et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have shown potential as corrosion inhibitors for metals. A theoretical study highlighted their activity as corrosion inhibitors for mild steel in acidic environments, underscoring their application in protecting metals from corrosion (Obot & Obi-Egbedi, 2010).

Antimicrobial and Anticancer Agents

N-heterocyclic carbene complexes of palladium, gold, and silver with benzimidazole ligands exhibited significant antimicrobial properties, while palladium complexes showed potent anticancer activity. These findings suggest the use of benzimidazole derivatives in developing metallopharmaceutical agents for treating infections and cancer (Ray et al., 2007).

Green Synthesis and Environmental Applications

The green synthesis of benzimidazoles has been achieved using ionic liquids, presenting a more environmentally friendly approach to producing these compounds. This method supports the development of novel benzimidazole derivatives with potential applications in drug design and environmental remediation (Nikpassand & Pirdelzendeh, 2016).

Advanced Material Design

Benzimidazole derivatives have been utilized in advanced material design, such as the development of fluorescent chemosensors for metal ions. These sensors can detect aluminum ions in living cells, demonstrating applications in environmental monitoring and biomedical diagnostics (Shree et al., 2019).

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds, which include benzimidazolones, have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-nonyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-2-3-4-5-6-7-10-13-18-15-12-9-8-11-14(15)17-16(18)19/h8-9,11-12H,2-7,10,13H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPICXUBUJKFCNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2423637.png)

![2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2423638.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1,3,4-trimethylcyclohex-3-ene-1-carboxamide;hydrochloride](/img/structure/B2423639.png)

![3-(trifluoromethyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2423640.png)

![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid](/img/structure/B2423644.png)

![2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2423646.png)

![5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one](/img/structure/B2423647.png)

![6-acetyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423655.png)

![Isopropyl {[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio}acetate](/img/structure/B2423656.png)